ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyrazine ring, a difluoroaniline moiety, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with an appropriate ketoester, followed by cyclization to form the pyrazine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoroaniline moiety can interact with enzymes or receptors, modulating their activity. The pyrazine ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-ACETYL-3-(3,4-DIFLUOROANILINO)ACRYLATE: Shares the difluoroaniline moiety but differs in the overall structure and reactivity.
Indole Derivatives: Contain aromatic rings and exhibit diverse biological activities, similar to the pyrazine-based compound.
Uniqueness
ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of a pyrazine ring and difluoroaniline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[3-(3,4-difluoroanilino)-3-oxopropyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c1-2-24-16(23)21-9-7-20(8-10-21)6-5-15(22)19-12-3-4-13(17)14(18)11-12/h3-4,11H,2,5-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGAUQQEDVAFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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